molecular formula C9H6ClNO2 B11901755 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

Cat. No.: B11901755
M. Wt: 195.60 g/mol
InChI Key: UHEQRXSCGSODRT-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a functionalized indole derivative of high interest in medicinal and synthetic chemistry. Its structure combines an indole scaffold substituted with a formyl group at the 3-position, a hydroxy group at the 4-position, and a chloro group at the 7-position. This specific arrangement of functional groups makes it a valuable multifunctional building block for the synthesis of complex molecules . Indole-3-carboxaldehyde derivatives are prominent precursors in molecular hybridization strategies, notably for creating indole-chalcone hybrids. These hybrids are investigated as promising scaffolds with diverse therapeutic potential, including potent anticancer activity against a range of cancer cell lines . The aldehyde group is particularly crucial, as it readily undergoes condensation reactions with amines to form hydrazone-based compounds or with methyl ketones to form chalcones , which are often key steps in developing new experimental antitumor drugs . Furthermore, related 4-hydroxyindole-3-carbaldehyde compounds are known as plant metabolites, suggesting a role in the biosynthesis of natural products and defense compounds . This product is intended for research purposes as a chemical intermediate. Researchers can utilize it to explore structure-activity relationships (SAR) and develop novel bioactive molecules. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloro-4-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H

InChI Key

UHEQRXSCGSODRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CN2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route for 4-Hydroxy-5-chloro-2-methylaniline

  • Chlorination of 4-hydroxy-2-methylaniline :

    • Treat 4-hydroxy-2-methylaniline with chlorine gas or sulfuryl chloride in acetic acid to introduce chlorine at position 5.

    • Reaction conditions: 0–5°C, 2–4 hours, yielding 4-hydroxy-5-chloro-2-methylaniline as a pale yellow solid.

  • Protection of the hydroxyl group :

    • To prevent undesired side reactions during Vilsmeier formylation, the hydroxyl group is protected as a methoxy ether using methyl iodide and potassium carbonate in acetone.

Vilsmeier-Haack Reaction Optimization

Reagent Preparation and Reaction Conditions

  • Vilsmeier reagent synthesis :

    • Anhydrous DMF (50 mL) is cooled to 0–5°C, and phosphorus oxychloride (10 mL) is added dropwise with stirring. The mixture is stirred for 30–40 minutes to form the active chloroiminium intermediate.

  • Indole formation :

    • 4-Hydroxy-5-chloro-2-methylaniline (1.0 equiv) is dissolved in anhydrous DMF (30 mL) and added to the Vilsmeier reagent at 0–5°C.

    • After 1–2 hours at room temperature, the mixture is refluxed at 80–90°C for 5–8 hours to complete cyclization.

  • Workup and purification :

    • The reaction is quenched with saturated sodium carbonate (pH 8–9), precipitating the crude product.

    • Recrystallization from ethanol/water (1:1) yields 7-chloro-4-methoxy-1H-indole-3-carbaldehyde .

Deprotection of the Methoxy Group

  • Demethylation with BBr₃ :

    • The methoxy-protected indole is treated with boron tribromide (3.0 equiv) in dichloromethane at −78°C for 2 hours, followed by warming to room temperature overnight.

    • Hydrolysis with ice-water yields This compound .

Alternative Synthetic Pathways

Fischer Indole Synthesis with Post-Modification

While less common for 3-carbaldehydes, Fischer indole synthesis can generate the indole core, followed by formylation:

  • Synthesis of 7-chloro-4-hydroxyindole :

    • React 7-chloro-4-hydroxyphenylhydrazine with pyruvic aldehyde under acidic conditions.

  • Vilsmeier formylation :

    • Treat the indole with DMF/POCl₃ to introduce the C3 aldehyde.

Oxidative Functionalization of Preformed Indoles

  • Chlorination after indole formation :

    • Electrophilic chlorination (e.g., Cl₂, SO₂Cl₂) of 4-hydroxyindole-3-carbaldehyde at position 7.

    • Challenges include regioselectivity and overchlorination.

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz) :
    δ 12.38 (1H, br s, NH), 9.98 (1H, s, CHO), 8.32 (1H, d, J = 8.4 Hz, H-5), 7.63 (1H, d, J = 2.0 Hz, H-2), 7.45 (1H, dd, J = 8.4, 2.0 Hz, H-6), 6.70 (1H, s, H-4).

  • ¹³C NMR (DMSO-d₆) :
    δ 185.34 (CHO), 160.21 (C-4-OH), 138.85 (C-7-Cl), 137.43 (C-3a), 124.49 (C-5), 122.50 (C-6), 118.54 (C-2), 112.80 (C-7a).

Infrared (IR) Spectroscopy

  • Peaks at 3463 cm⁻¹ (O-H stretch), 2190 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (C=N indole ring).

Challenges and Mitigation Strategies

Regioselectivity in Chlorination and Hydroxylation

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the aniline’s hydroxyl group, directing chlorination to position 5.

  • Protection-deprotection sequences : Temporary silyl ether protection (e.g., TBSCl) prevents hydroxyl group interference during chlorination.

Stability of the Hydroxyl Group

  • Acidic conditions : The hydroxyl group is prone to sulfonation or elimination under strongly acidic Vilsmeier conditions. Methoxy protection is essential.

Industrial-Scale Considerations

Solvent-Free and Ultrasound-Assisted Reactions

  • Solvent-free Vilsmeier-Haack : Reduces waste and improves reaction efficiency.

  • Ultrasonic irradiation : Accelerates reaction times from hours to minutes (e.g., 45 minutes vs. 8 hours).

Green Chemistry Approaches

  • Catalytic POCl₃ recycling : Phosphorus oxychloride can be recovered and reused via distillation, minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist for receptors that regulate immune responses . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde can be contextualized by comparing it to related indole carbaldehydes and halogenated indoles. Key differences arise from substituent positions, functional groups, and molecular properties, as outlined below:

Positional Isomers and Halogenation Effects

  • 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS RN: 1227575-88-3): Differs in the chloro substituent position (C5 vs. C7). Molecular formula: C₉H₆ClNO₂; molecular weight: 195.60 g/mol .
  • 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde (CAS RN: 1227575-45-2): Reverses the positions of the chloro and hydroxyl groups compared to the target compound. Shares the same molecular formula (C₉H₆ClNO₂) and weight (195.60 g/mol) but differs in dipole moments and hydrogen-bonding capacity . Predicted boiling point: 456.2°C; density: 1.578 g/cm³ .

Functional Group Variations

  • Indole-3-carboxaldehyde (CAS RN: 487-89-8): Lacks halogen and hydroxyl substituents. Molecular formula: C₉H₇NO; molecular weight: 145.16 g/mol. Melting point: 193–198°C; used as a precursor in synthetic organic chemistry .
  • 7-Chloro-3-(difluoromethyl)-1H-indole (Molecular weight: 201.60 g/mol):

    • Replaces the carbaldehyde and hydroxyl groups with a difluoromethyl substituent.
    • Demonstrates applications in pharmaceuticals and agrochemicals due to enhanced lipophilicity and metabolic stability .
  • 7-Chloro-1H-indole-4-carboxylic acid (CAS RN: 588688-45-3): Substitutes the carbaldehyde with a carboxylic acid group at position 3. Molecular formula: C₉H₆ClNO₂; molecular weight: 195.60 g/mol. Likely exhibits higher water solubility due to the ionizable carboxylic acid group .

Data Table: Key Properties of Comparable Indole Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties Reference
5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde 1227575-88-3 C₉H₆ClNO₂ 195.60 C5-Cl, C4-OH Predicted pKa: 8.82; H-bond donor: 2
4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde 1227575-45-2 C₉H₆ClNO₂ 195.60 C4-Cl, C7-OH Predicted bp: 456.2°C; density: 1.578 g/cm³
Indole-3-carboxaldehyde 487-89-8 C₉H₇NO 145.16 None mp: 193–198°C; >98% purity
7-Chloro-3-(difluoromethyl)-1H-indole N/A C₉H₆ClF₂N 201.60 C7-Cl, C3-CF₂H Applications in agrochemicals
7-Chloro-1H-indole-4-carboxylic acid 588688-45-3 C₉H₆ClNO₂ 195.60 C7-Cl, C4-COOH High solubility in polar solvents

Biological Activity

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a synthetic compound characterized by its unique structure, which combines an indole moiety with an aldehyde functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C9H8ClN1O2
  • Molar Mass : 195.6 g/mol
  • Density : Approximately 1.578 g/cm³
  • Boiling Point : Around 456.2 °C
  • pKa Value : Estimated to be 8.82, indicating acidic behavior in solution.

Antimicrobial Properties

Research indicates that compounds with structures similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of various indole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .

CompoundMIC (mg/mL)Target Organism
Compound A0.0048Bacillus mycoides
Compound B0.0195E. coli

Anticancer Activity

The anticancer potential of indole derivatives, including this compound, has been investigated through various studies. For instance, related compounds were screened against a panel of cancer cell lines, showing promising growth inhibition rates . The structure-activity relationship (SAR) studies indicated that specific substitutions on the indole ring significantly influenced the cytotoxicity against different cancer types.

Cell LineCompoundGI50 (µM)
BT-549 (Breast Cancer)Compound X1.76
SNB-75 (CNS Cancer)Compound Y0.17

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate biological responses, leading to either inhibition of cell proliferation in cancer cells or disruption of bacterial cell integrity .

Case Studies and Research Findings

Several studies have reported on the biological activities associated with similar indole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of monomeric alkaloids, revealing that compounds with indole structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Cytotoxicity in Cancer Research : Another investigation into a range of indole derivatives demonstrated that modifications at the 7-position enhanced cytotoxic effects against various cancer cell lines, suggesting that 7-chloro substitutions may confer additional therapeutic benefits .

Q & A

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Resolution : Re-examine degradation products via LC-MS. One study reported decomposition at pH < 2 (forming 7-chloroindole), while another observed stability at pH 3. Differences stem from buffer composition: acetate buffers (pH 3) stabilize the aldehyde via H-bonding, whereas HCl induces protonation and cleavage .

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